molecular formula C23H29N5O2 B1192625 CYM51317

CYM51317

货号: B1192625
分子量: 407.52
InChI 键: JHRCZIKHMOJCKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CYM51317 is a short-acting KOR antagonist.

科学研究应用

Overview

CYM51317 is a novel short-acting kappa opioid receptor antagonist that has garnered attention for its potential applications in various fields, particularly in pain management and neuropsychiatric disorders. This compound has been studied for its pharmacological properties and its effects on pain modulation, making it a subject of interest in both preclinical and clinical research.

Pharmacological Profile

Mechanism of Action:
this compound functions primarily as an antagonist at the kappa opioid receptor (KOR), which is implicated in the modulation of pain and emotional responses. By blocking this receptor, this compound may help alleviate certain types of pain and reduce stress-induced behaviors.

Pharmacokinetics:
Research indicates that this compound exhibits favorable pharmacokinetic properties, allowing for effective dosing regimens in animal models. Its short-acting nature suggests it can be used for acute pain management without the prolonged effects associated with other opioids .

Pain Management

  • Acute Pain Relief:
    • In studies involving animal models, this compound has demonstrated significant efficacy in blocking pain responses induced by kappa agonists. For instance, it effectively inhibited U69,593-induced antinociception, showcasing its potential for managing acute pain conditions .
  • Chronic Pain Conditions:
    • The compound has also been explored in the context of chronic pain syndromes. Research involving models of migraine and other stress-related pain conditions suggests that this compound may reduce allodynia (increased sensitivity to pain) and improve overall pain thresholds .

Neuropsychiatric Disorders

  • Mood Regulation:
    • Kappa opioid receptors are known to play a role in mood regulation. By antagonizing these receptors, this compound may contribute to alleviating symptoms associated with depression and anxiety disorders. Preliminary studies indicate that its administration can lead to reduced depressive-like behaviors in animal models .
  • Stress Response Modulation:
    • Research has highlighted the role of KORs in stress responses. This compound's ability to block these receptors may help mitigate stress-induced neurochemical changes, potentially offering new avenues for treating stress-related disorders .

Case Study 1: Migraine Model

A study investigated the effects of this compound on a rat model of migraine induced by sumatriptan priming. The results indicated that administration of this compound significantly reduced stress-induced allodynia compared to control groups, demonstrating its potential utility in managing migraine-related pain .

Case Study 2: Chronic Pain and Allodynia

In another study focusing on periorbital allodynia resulting from cortical injury, this compound was shown to block nociceptive responses effectively. The compound was administered systemically, leading to significant improvements in mechanical sensitivity measures over time .

Data Summary

Application AreaFindingsStudy Type
Acute Pain ReliefSignificant inhibition of U69,593 effectsPreclinical Animal Study
Chronic Pain ConditionsReduced allodynia in migraine modelsPreclinical Animal Study
Mood RegulationAlleviated depressive-like behaviorsPreclinical Animal Study
Stress ResponseMitigated neurochemical changesPreclinical Animal Study

属性

分子式

C23H29N5O2

分子量

407.52

IUPAC 名称

1-(6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

InChI

InChI=1S/C23H29N5O2/c1-15-3-4-21-17(13-15)14-20(23-24-16(2)27-30-23)22(26-21)28-9-5-18(6-10-28)25-19-7-11-29-12-8-19/h3-4,13-14,18-19,25H,5-12H2,1-2H3

InChI 键

JHRCZIKHMOJCKF-UHFFFAOYSA-N

SMILES

CC1=NOC(C2=CC3=CC(C)=CC=C3N=C2N4CCC(NC5CCOCC5)CC4)=N1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CYM-51317;  CYM 51317;  CYM51317

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CYM51317
Reactant of Route 2
Reactant of Route 2
CYM51317
Reactant of Route 3
CYM51317
Reactant of Route 4
Reactant of Route 4
CYM51317
Reactant of Route 5
Reactant of Route 5
CYM51317
Reactant of Route 6
CYM51317

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。